molecular formula C23H20N2O4 B2555254 5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-32-1

5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2555254
CAS No.: 1021060-32-1
M. Wt: 388.423
InChI Key: YDNXJHISNRSJOD-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a benzyloxy group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the indole ring.

    Construction of the Pyran Ring: The pyran ring can be formed through a cyclization reaction involving a suitable precursor, such as a diketone or ketoester.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups in the pyran ring can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyran ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the pyran ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzyloxy)-1H-indol-3-yl-acetic acid hydrazide
  • 5-(benzyloxy)-1H-indol-2-ylmethanol
  • 5-benzyloxyindole

Uniqueness

5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the indole and pyran rings allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-20-12-21(29-15-22(20)28-14-16-6-2-1-3-7-16)23(27)24-11-10-17-13-25-19-9-5-4-8-18(17)19/h1-9,12-13,15,25H,10-11,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNXJHISNRSJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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